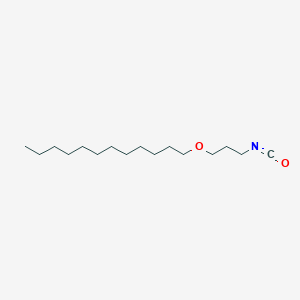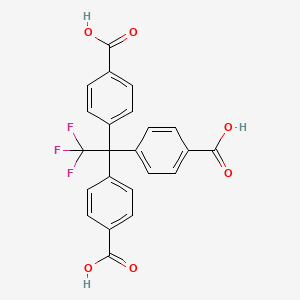
1-(3-Isocyanatopropoxy)dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Isocyanatopropoxy)dodecane is an organic compound with the molecular formula C15H29NO2 It is a derivative of dodecane, a saturated hydrocarbon, and contains an isocyanate functional group attached to a propoxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Isocyanatopropoxy)dodecane typically involves the reaction of dodecanol with 3-isocyanatopropyl chloride under anhydrous conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-(3-Isocyanatopropoxy)dodecane can undergo various chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form urea derivatives.
Reduction: Reduction of the isocyanate group can yield amines.
Substitution: The isocyanate group can react with nucleophiles such as alcohols and amines to form carbamates and ureas, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions with alcohols or amines are often carried out under mild conditions, sometimes with the addition of a catalyst to enhance the reaction rate.
Major Products
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Carbamates and ureas.
Scientific Research Applications
1-(3-Isocyanatopropoxy)dodecane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of polymers and other complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of 1-(3-Isocyanatopropoxy)dodecane primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable carbamate or urea linkages. These reactions are crucial in the formation of polymers and other materials where cross-linking is desired. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Similar Compounds
1-Isocyanatohexane: Similar in structure but with a shorter carbon chain.
1-(3-Isocyanatopropoxy)hexane: Similar structure with a shorter dodecane chain.
1-Isocyanatododecane: Lacks the propoxy group, making it less reactive in certain applications.
Uniqueness
1-(3-Isocyanatopropoxy)dodecane is unique due to the presence of both the isocyanate and propoxy groups. This dual functionality allows for a wider range of chemical reactions and applications compared to its simpler counterparts. The longer dodecane chain also imparts different physical properties, such as increased hydrophobicity and flexibility, making it suitable for specific industrial applications.
Properties
CAS No. |
60853-01-2 |
|---|---|
Molecular Formula |
C16H31NO2 |
Molecular Weight |
269.42 g/mol |
IUPAC Name |
1-(3-isocyanatopropoxy)dodecane |
InChI |
InChI=1S/C16H31NO2/c1-2-3-4-5-6-7-8-9-10-11-14-19-15-12-13-17-16-18/h2-15H2,1H3 |
InChI Key |
RFXWQAVVCGUWEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCCN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14602752.png)

![3,6-Diphenyl-4-(pyridin-3-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14602754.png)
![1-(4-Chlorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-YL]butan-1-one](/img/structure/B14602764.png)
![1-[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]oct-5-en-2-yl]ethan-1-one](/img/structure/B14602768.png)




![3-[(Phenoxycarbonyl)amino]phenyl carbonochloridate](/img/structure/B14602798.png)
![3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B14602805.png)
